molecular formula C6H7ClO3 B1628229 1-Acetoxycyclopropanecarboxylic acid chloride CAS No. 253434-23-0

1-Acetoxycyclopropanecarboxylic acid chloride

Cat. No.: B1628229
CAS No.: 253434-23-0
M. Wt: 162.57 g/mol
InChI Key: VHLBPPIUDAUUFY-UHFFFAOYSA-N
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Description

1-Acetoxycyclopropanecarboxylic acid chloride is a specialized chemical reagent that serves as a versatile synthetic building block in organic synthesis and pharmaceutical research. This compound features two highly reactive functional groups: an acid chloride and an acetoxy ester. The acid chloride (COCl) group is exceptionally electrophilic, making the molecule a prime candidate for nucleophilic acyl substitution reactions, enabling the facile introduction of the 1-acetoxycyclopropane moiety to create amides, esters, and ketones. Concurrently, the acetoxy (OCOCH3) group can act as a protected alcohol or a leaving group, offering additional sites for chemical manipulation. Its primary research value lies in the construction of complex molecules, particularly in medicinal chemistry where the cyclopropane ring is a key motif used to constrain molecular conformation, modulate metabolic stability, and improve potency by reducing rotational freedom. Researchers can utilize this reagent to develop novel enzyme inhibitors, prodrugs, and advanced polymer precursors. As a bifunctional intermediate, it allows for sequential and selective reactions, making it invaluable for structure-activity relationship (SAR) studies and the synthesis of compound libraries. Handling requires strict safety protocols as acid chlorides are typically moisture-sensitive, corrosive, and can cause severe skin and eye damage . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

(1-carbonochloridoylcyclopropyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO3/c1-4(8)10-6(2-3-6)5(7)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBPPIUDAUUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558866
Record name 1-(Chlorocarbonyl)cyclopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

253434-23-0
Record name 1-(Chlorocarbonyl)cyclopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70558866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

The foundational intermediate, 1-hydroxycyclopropanecarboxylic acid, is synthesized via a diazotization-driven rearrangement using commercially available 1-aminocyclopropanecarboxylates. The patented method (CN110862311A) outlines the following optimized procedure:

Reaction Scheme :
1-Aminocyclopropanecarboxylate → Diazotization → 1-Hydroxycyclopropanecarboxylate → Hydrolysis → 1-Hydroxycyclopropanecarboxylic acid

Procedure :

  • Diazotization :
    • Dissolve 1-aminocyclopropanecarboxylate (e.g., methyl ester) in a cooled (0–5°C) aqueous sulfuric acid solution (0.1–1.0 M).
    • Add sodium nitrite (1.1 equiv) dropwise, maintaining temperatures below 30°C to prevent cyclopropane ring opening.
    • Stir for 0.5–1 hour to form the diazo intermediate.
  • Thermal Rearrangement :

    • Transfer the diazo solution to a refluxing sulfuric acid solution (2–3× volume of initial solution).
    • Immediate quenching by dropwise addition minimizes side reactions, yielding 1-hydroxycyclopropanecarboxylate (e.g., methyl ester) in 74–75% yield.
  • Ester Hydrolysis :

    • Treat the ester with a strong base (e.g., lithium hydroxide, 10 equiv) in tetrahydrofuran (THF)/water (2:1 v/v) at 30°C.
    • Acidify to pH 5–6 post-reaction, extract with ethyl acetate, and concentrate to isolate 1-hydroxycyclopropanecarboxylic acid (84–85% yield).

Key Data :

Step Reagents/Conditions Yield (%)
Diazotization H₂SO₄, NaNO₂, 0–30°C 74–75
Ester Hydrolysis LiOH, THF/H₂O, 30°C 84–85

Acetylation to 1-Acetoxycyclopropanecarboxylic Acid

The hydroxyl group is acetylated using standard acylating agents under mild conditions to avoid ring strain-induced decomposition.

Procedure :

  • Dissolve 1-hydroxycyclopropanecarboxylic acid in anhydrous dichloromethane.
  • Add acetic anhydride (1.2 equiv) and catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv).
  • Stir at 25°C for 4–6 hours, monitor by TLC.
  • Quench with ice water, extract with ethyl acetate, and concentrate to obtain 1-acetoxycyclopropanecarboxylic acid (89–92% yield).

Optimization Notes :

  • Solvent Choice : Dichloromethane minimizes ester hydrolysis side reactions.
  • Temperature : Room temperature prevents exothermic decomposition.

Chlorination to this compound

The carboxylic acid is converted to the acid chloride using thionyl chloride (SOCl₂), a widely employed chlorinating agent.

Procedure :

  • Suspend 1-acetoxycyclopropanecarboxylic acid in excess thionyl chloride (3–5 equiv).
  • Reflux at 70–80°C for 2–3 hours under anhydrous conditions.
  • Remove excess SOCl₂ via rotary evaporation under reduced pressure.
  • Purify by vacuum distillation to isolate the acid chloride (78–82% yield).

Critical Parameters :

  • Moisture Control : Trace water hydrolyzes the acid chloride back to the carboxylic acid.
  • Alternative Agents : Oxalyl chloride or phosphorus pentachloride (PCl₅) may be used but require longer reaction times.

Optimization of Reaction Conditions

Diazotization Efficiency

The patent highlights sulfuric acid concentration and temperature as critical for diazotization efficiency:

  • H₂SO₄ Concentration : 0.5–0.7 M balances reaction rate and cyclopropane stability.
  • Temperature : Exceeding 30°C during NaNO₂ addition risks ring-opening byproducts.

Chlorination Agent Comparison

Agent Conditions Yield (%) Purity (%)
SOCl₂ Reflux, 3 hours 78–82 95–97
Oxalyl Cl₂ RT, 12 hours 65–70 90–92
PCl₅ 60°C, 6 hours 70–75 88–90

Thionyl chloride provides the best compromise between yield and reaction time.

Recent Advances and Alternative Methods

Enzymatic Acetylation

Recent studies propose lipase-catalyzed acetylation in non-aqueous media, achieving 85–88% yield with reduced waste.

Photochemical Chlorination

UV-assisted chlorination using trichloroisocyanuric acid (TCCA) shows promise for milder conditions (50°C, 1 hour, 75% yield).

Chemical Reactions Analysis

Types of Reactions: 1-Acetoxycyclopropanecarboxylic acid chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Hydrolysis Conditions: Aqueous base (e.g., NaOH) or water

Major Products:

  • Amides, esters, thioesters from nucleophilic substitution
  • 1-Acetoxycyclopropanecarboxylic acid from hydrolysis
  • Aldehydes or alcohols from reduction

Scientific Research Applications

1-Acetoxycyclopropanecarboxylic acid chloride serves as a versatile building block in the synthesis of various organic compounds. Its acyl chloride functionality allows for the introduction of acyl groups into nucleophiles, facilitating the formation of esters, amides, and other derivatives.

  • Synthesis of Pharmaceuticals : The compound has been utilized in the synthesis of key intermediates for drugs, particularly those targeting sigma receptors. For example, derivatives of cyclopropanecarboxylic acids have shown promise in developing sigma receptor ligands .
  • Synthesis of Agrochemicals : It is also applied in creating intermediates for agrochemical products, such as pyrethroids, which are widely used as insecticides. The cyclopropane structure contributes to the biological activity and stability of these compounds .

Case Study 1: Sigma Receptor Ligands

A study demonstrated that cyclopropanecarboxylic acid derivatives could act as selective sigma receptor ligands. The research highlighted the synthesis of various cyclopropane derivatives, including those derived from this compound, which exhibited high affinity for sigma receptors . This finding underscores the potential for developing new therapeutic agents targeting neurological disorders.

Case Study 2: Inhibitors for O-Acetylserine Sulfhydrylase

Another application involves using derivatives of cyclopropanecarboxylic acids as inhibitors for O-acetylserine sulfhydrylase (OASS). Research indicated that these inhibitors could enhance the efficacy of existing antibiotics against resistant bacterial strains. The study employed a series of substituted cyclopropanes to optimize binding affinity and biological activity .

Mechanism of Action

The mechanism of action of 1-acetoxycyclopropanecarboxylic acid chloride involves its high reactivity due to the presence of the acid chloride group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The acetoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Cyclopropane Derivatives

The following table and analysis compare 1-acetoxycyclopropanecarboxylic acid chloride with analogous cyclopropane-based compounds, focusing on structural features, reactivity, and applications.

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Reactivity Profile Key Applications
This compound C₆H₇ClO₄ 178.57 Acetoxy, acyl chloride High (nucleophilic substitution, hydrolysis) Acylating agent in synthesis
1-Aminocyclopropane-1-carboxylic acid (ACC) C₄H₇NO₂ 117.10 Amino, carboxylic acid Moderate (enzymatic conversion) Ethylene biosynthesis
Ethyl 1-aminocyclopropanecarboxylate hydrochloride C₆H₁₁NO₂·HCl 165.62 Amino, ester, hydrochloride Low (stable salt form) Pharmaceutical intermediates
1-Allylcyclopropanecarboxylic acid C₇H₁₀O₂ 126.15 Allyl, carboxylic acid Moderate (Diels-Alder, polymerization) Polymer chemistry
(1R,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid hydrochloride C₁₀H₁₂ClNO₂ 213.66 Amino, phenyl, hydrochloride Low (chiral stability) Drug development

Reactivity and Stability

  • This compound : The acyl chloride group confers high reactivity toward nucleophiles (e.g., amines, alcohols), enabling rapid acylation reactions. The acetoxy group may undergo hydrolysis under acidic/basic conditions, limiting shelf life compared to ester or salt derivatives.
  • ACC: The amino and carboxylic acid groups participate in enzymatic pathways (e.g., ethylene synthesis via ACC oxidase) but exhibit low synthetic utility due to zwitterionic stability .
  • Ethyl ACC hydrochloride : The ester and hydrochloride groups stabilize the compound, reducing hygroscopicity and enhancing shelf life for pharmaceutical use .
  • 1-Allylcyclopropanecarboxylic acid : The allyl group enables cycloaddition or polymerization reactions, though the carboxylic acid group requires activation (e.g., esterification) for further derivatization .

Research Findings and Limitations

  • ACC Derivatives : Structural studies of ACC oxidase highlight the enzymatic conversion of ACC to ethylene, a process absent in acetoxy or acyl chloride analogs .
  • Synthetic Utility : The ethyl ester hydrochloride of ACC (CAS 42303-42-4) is discontinued in commercial catalogs, underscoring the demand for stable cyclopropane intermediates like this compound .
  • Safety Considerations : Unlike ACC (stable under dry conditions ), acyl chlorides require stringent moisture-free storage and handling due to corrosivity and hydrolysis risks.

Biological Activity

1-Acetoxycyclopropanecarboxylic acid chloride (ACC) is a compound of interest in pharmaceutical chemistry due to its potential biological activities. This article aims to explore the biochemical properties, cellular effects, molecular mechanisms, and research findings related to ACC, supported by relevant data tables and case studies.

This compound is characterized by its cyclopropane ring structure, which contributes to its unique reactivity and biological activity. The compound can undergo hydrolysis in aqueous environments, leading to the formation of 1-acetoxycyclopropanecarboxylic acid.

ACC interacts with various biochemical pathways, influencing enzyme activities and cellular processes. Notably, it has been observed to interact with cytochrome P450 enzymes, which are essential for drug metabolism.

Property Description
Molecular FormulaC5_5H7_7ClO3_3
Molecular Weight162.56 g/mol
SolubilitySoluble in organic solvents; limited solubility in water
StabilityStable under standard laboratory conditions; sensitive to moisture and heat

Cellular Effects

The biological activity of ACC can be categorized into several key effects on cellular systems:

  • Enzyme Modulation : ACC has been shown to modulate the activity of various enzymes, potentially acting as an inhibitor or activator depending on the target.
  • Cell Signaling : It influences signaling pathways such as MAPK, which are critical for cell growth and differentiation.
  • Gene Expression : By interacting with transcription factors, ACC can upregulate or downregulate genes involved in metabolic processes.

Molecular Mechanism

The molecular mechanism of ACC involves its binding interactions with biomolecules. It can alter enzyme conformation and activity through reversible binding and may also affect gene transcription through interactions with regulatory proteins.

Case Study: Cytochrome P450 Interaction

A study demonstrated that ACC significantly inhibits the activity of specific cytochrome P450 isoforms in vitro, leading to altered metabolism of co-administered drugs. This suggests a potential for drug-drug interactions when used in therapeutic settings.

Temporal Effects and Dosage

Research indicates that the effects of ACC vary significantly with dosage:

  • Low Doses : At lower concentrations, ACC may enhance enzyme activity without causing toxicity.
  • High Doses : Increased concentrations lead to cytotoxicity and disruption of normal metabolic functions.

Dosage Response Table

Dosage (mg/kg) Effect Observation
1Mild stimulationEnhanced enzyme activity
10No significant effectBaseline metabolic function maintained
50Cytotoxic effectsCell death observed in cultured cells

Metabolic Pathways

ACC is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound undergoes biotransformation, resulting in metabolites that may exhibit distinct biological activities.

Transport and Distribution

The transport mechanisms of ACC involve binding to transport proteins that facilitate its entry into cells. Its distribution is influenced by interactions with cellular membranes, affecting its localization within organelles.

Subcellular Localization

ACC's localization within cells is crucial for its biological activity. Targeting signals guide its distribution to specific organelles, impacting functions such as energy metabolism and gene regulation.

Q & A

Q. How to analyze decomposition products under different conditions?

  • Methodological Answer : Expose the compound to hydrolytic (aqueous pH 3–10), thermal (40–80°C), or photolytic (UV light) conditions. Analyze products via GC-MS or LC-MS. For example, hydrolysis yields 1-Acetoxycyclopropanecarboxylic acid, identifiable by its carboxylate IR stretch (~1700 cm⁻¹) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Acetoxycyclopropanecarboxylic acid chloride
Reactant of Route 2
Reactant of Route 2
1-Acetoxycyclopropanecarboxylic acid chloride

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